
MC-Val-Cit-PAB-VX765
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). This compound molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.
Applications De Recherche Scientifique
Introduction to MC-Val-Cit-PAB-VX765
This compound is a derivative of VX-765, a selective caspase-1 inhibitor, designed for targeted drug delivery in therapeutic applications. This compound incorporates a cathepsin-cleavable linker (MC-Val-Cit-PAB) that is extensively utilized in the development of antibody-drug conjugates (ADCs). The unique structure of this compound allows for the selective release of the drug payload in response to specific proteolytic cleavage, enhancing the therapeutic efficacy while minimizing systemic toxicity.
Antibody-Drug Conjugates (ADCs)
This compound is primarily applied in the synthesis of ADCs, where it serves as a linker that connects potent cytotoxic agents to monoclonal antibodies. The cathepsin B cleavable nature of the linker ensures that the drug is released selectively within target cells, such as cancer cells, leading to enhanced therapeutic outcomes while reducing off-target effects.
Case Study: ADC Development
In a study focusing on the synthesis and application of this compound in ADCs, researchers demonstrated that this linker could be effectively conjugated to various antibodies, resulting in constructs that exhibited significant cytotoxicity against tumor cells while maintaining high stability in circulation .
Caspase-1 Inhibition and Inflammatory Disorders
VX-765, linked through MC-Val-Cit-PAB, has shown promising results in mitigating inflammatory responses associated with various diseases. Its application extends to conditions such as diabetic nephropathy and HIV-1 infection, where caspase-1 plays a pivotal role in inflammation and cell death.
Case Study: Diabetic Nephropathy
In recent research, VX-765 was administered to diabetic mice, resulting in significant improvements in renal function and reductions in fibrosis markers. The study highlighted that VX-765 effectively inhibited caspase-1 activity, thereby reducing pyroptosis—a form of inflammatory cell death—within renal tissues .
Targeted Delivery Systems
The ability of this compound to conjugate with various delivery vehicles (e.g., polymers or proteins) makes it an attractive candidate for developing targeted drug delivery systems. Such systems can enhance the bioavailability of therapeutic agents while minimizing systemic exposure.
Case Study: Polymer Conjugation
A study explored the conjugation of this compound with polymeric carriers for enhanced drug delivery. The results indicated improved targeting capabilities and sustained release profiles compared to conventional delivery methods .
Propriétés
Formule moléculaire |
C53H71ClN10O14 |
---|---|
Poids moléculaire |
1107.657 |
Nom IUPAC |
4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)phenyl)carbamate |
InChI |
InChI=1S/C53H71ClN10O14/c1-7-76-50-37(28-42(68)78-50)59-47(71)38-14-12-26-63(38)49(73)44(53(4,5)6)62-45(69)32-18-21-35(34(54)27-32)60-52(75)77-29-31-16-19-33(20-17-31)57-46(70)36(13-11-24-56-51(55)74)58-48(72)43(30(2)3)61-39(65)15-9-8-10-25-64-40(66)22-23-41(64)67/h16-23,27,30,36-38,43-44,50H,7-15,24-26,28-29H2,1-6H3,(H,57,70)(H,58,72)(H,59,71)(H,60,75)(H,61,65)(H,62,69)(H3,55,56,74)/t36-,37-,38-,43-,44+,50+/m0/s1 |
Clé InChI |
WLNFKQLBEWHSAV-BVMQVVSQSA-N |
SMILES |
O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MC-Val-Cit-PAB-VX765; MC-Val-Cit-PABC-VX765; Belnacasan-conjugate; VX765-conjugate. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.